molecular formula C33H31NO5 B050235 CAY10573 CAS No. 853652-40-1

CAY10573

Cat. No.: B050235
CAS No.: 853652-40-1
M. Wt: 521.6 g/mol
InChI Key: ZXWVCCFKIRBLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for CAY10573 are not widely documented in public literature. it is known that the compound is produced with a high purity of at least 98% . Industrial production methods typically involve complex organic synthesis techniques, ensuring the compound’s high purity and efficacy.

Scientific Research Applications

CAY10573 has a wide range of scientific research applications. It is primarily used in the study of metabolic disorders due to its role as a peroxisome proliferator-activated receptor agonist . The compound is utilized in research related to diabetes, obesity, and other metabolic syndromes. Additionally, it is used in the study of lipid metabolism and inflammation . Its potent binding and functional activity make it a valuable tool in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors.

Biological Activity

CAY10573 is a synthetic compound classified as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα, PPARγ, and PPARδ. It has garnered attention in metabolic research due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions primarily as a ligand for the PPAR family of nuclear receptors. These receptors play crucial roles in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The compound demonstrates varying binding affinities across different PPAR isoforms:

PPAR Isoform IC50 (nM)
PPARα113
PPARγ50
PPARδ223

These values indicate that this compound exhibits the highest potency for PPARγ, which is particularly relevant for its anti-diabetic effects .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study involving various flavonoids from Combretum erythrophyllum highlighted that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis. Notably, it was found that while some flavonoids were non-toxic to human lymphocytes, this compound showed potential cytotoxic effects .

Anti-Inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines, suggesting a role in mitigating inflammation associated with metabolic disorders. Compared to traditional anti-inflammatory agents like mefenamic acid, this compound displayed superior efficacy in certain assays .

Metabolic Regulation

The compound's role in metabolic regulation has been extensively studied. It enhances insulin sensitivity and promotes fatty acid oxidation through its action on PPARs. This mechanism is particularly beneficial in the context of obesity and type 2 diabetes management. The activation of PPARγ by this compound leads to increased adipocyte differentiation and improved lipid profiles .

Study 1: Metabolic Effects in Animal Models

In a controlled study involving obese mice treated with this compound, significant improvements were observed in glucose tolerance and insulin sensitivity. The treatment resulted in a marked reduction in body weight and fat mass compared to control groups. The underlying mechanism was attributed to enhanced fatty acid β-oxidation and reduced lipogenesis mediated by PPAR activation.

Study 2: Human Cell Line Studies

In vitro experiments using human adipocyte cell lines demonstrated that this compound treatment led to increased glucose uptake and enhanced expression of genes involved in lipid metabolism. These findings support the compound's potential as a therapeutic agent for metabolic syndrome.

Study 3: Comparison with Other PPAR Agonists

A comparative analysis of this compound with other known PPAR agonists revealed that it has a unique profile with respect to its binding affinities and biological effects. While thiazolidinediones (TZDs) are commonly used for their insulin-sensitizing properties, this compound offers a broader spectrum of activity by also exerting antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVCCFKIRBLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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